molecular formula C11H7N3O2 B13620537 5-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid

5-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13620537
M. Wt: 213.19 g/mol
InChI Key: LYSHXWMRLXBGKF-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a cyanophenyl group attached to the pyrazole ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyanobenzaldehyde with hydrazine hydrate to form 4-cyanophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction parameters to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyanophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 5-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The cyanophenyl group can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Cyanophenyl)-1H-pyrazole-4-carboxylic acid is unique due to its pyrazole core, which imparts distinct chemical reactivity and biological activity. The presence of both the cyanophenyl and carboxylic acid groups allows for versatile modifications, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C11H7N3O2

Molecular Weight

213.19 g/mol

IUPAC Name

5-(4-cyanophenyl)-1H-pyrazole-4-carboxylic acid

InChI

InChI=1S/C11H7N3O2/c12-5-7-1-3-8(4-2-7)10-9(11(15)16)6-13-14-10/h1-4,6H,(H,13,14)(H,15,16)

InChI Key

LYSHXWMRLXBGKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=C(C=NN2)C(=O)O

Origin of Product

United States

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